

Salinixanthin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Salinixanthin*

Cat. No.: *B1249706*

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Abstract

Salinixanthin is a novel C40-carotenoid acyl glycoside that has garnered significant interest within the scientific community. Primarily found in the extremophilic bacterium *Salinibacter ruber*, it plays a crucial role as a light-harvesting antenna for the membrane protein xanthorhodopsin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of **salinixanthin**. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this unique carotenoid.

Chemical Structure and Identification

Salinixanthin possesses a complex chemical structure characterized by a long polyene chain, a glycosidic moiety, and an acyl group. This unique combination of features contributes to its distinct properties and biological function.

The definitive structure of **salinixanthin** was elucidated through a combination of spectroscopic techniques and chemical analysis. Its molecular formula is C₆₁H₉₂O₉, and it has a molecular weight of 969.4 g/mol ^[1] The IUPAC name for **salinixanthin** is [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-

hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacos-
4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate.[1]

Table 1: Chemical Identifiers for **Salinixanthin**

Identifier	Value	Reference
Molecular Formula	C61H92O9	[1]
Molecular Weight	969.4 g/mol	[1]
IUPAC Name	[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacosan-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl)methyl 13-methyltetradecanoate	[1]
SMILES	CC1=C(C(=O)(C)/C=C/C(=C/C=C/C(=C/C=C/C(\C)/C=C/C(\C)/C=C/C(/C)=C/C=C(\C)/C=C/C(=O)CCCCCCCCCC(C)CO)O)O">C@@HO)/C)/C	[1]
InChI	InChI=1S/C61H92O9/c1-42(2)21-12-10-8-6-9-7-11-13-22-45(5)58(66)36-52-55(63)54(62)53(61)50(37-65-52)70-59(40(3)4)34-32-48(38-49(34)60)30-28-46(31-29-47(38)39(4)5)26-24-43(25-23-41(1)56(64)35-51(57)33-44(40)6)27-14-15-16-17-18-19-20-59/h14-21,23-28,30-33,35-37,42,45,50,52-55,61-63H,6-13,22,29,34H2,1-5H3/b15-14+,25-23+,27-	[1]

26+,31-29+,41-35+,43-24+,46-
28+,48-30+,49-38+,56-33+,57-
31+,58-
36+/t45-,50+,52-,53+,54+,55-,
61+/m1/s1

CAS Number	472-61-7
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Physicochemical and Biological Properties

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **salinixanthin** are limited. However, based on its structure and data from related carotenoids, a number of properties can be inferred.

Table 2: Physicochemical Properties of **Salinixanthin**

Property	Value/Description	Remarks
Appearance	Red-orange pigment	As observed in <i>Salinibacter ruber</i>
Solubility	Soluble in organic solvents like acetone and methanol.[2] Poorly soluble in water.	Typical for carotenoids.[3]
Melting Point	Not Determined	Data for other carotenoids suggest it would be a solid with a high melting point.[4]
Boiling Point	Not Determined	Expected to be high and likely to decompose before boiling.
UV-Vis Absorption	λ_{max} at 521, 486, and 456 nm (in xanthorhodopsin)	The sharp, well-resolved bands are characteristic of a rigid, bound conformation.[5]
NMR Spectroscopy	No published data available	

Biological Properties

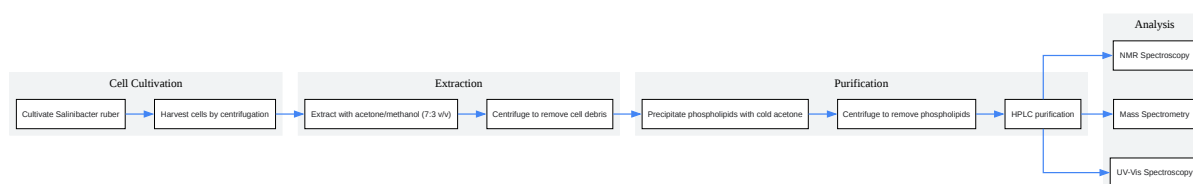
The primary and most well-characterized biological function of **salinixanthin** is its role as a light-harvesting antenna in the xanthorhodopsin proton pump of *Salinibacter ruber*.^{[5][6]} It absorbs light energy in the blue-green region of the spectrum and efficiently transfers this energy to the retinal chromophore of xanthorhodopsin, thereby enhancing the efficiency of light-driven proton pumping.^[6]

Beyond this, a photoprotective role for unbound **salinixanthin** in the cell membrane has been suggested, which is a common function for carotenoids.^[5] While specific quantitative data on the antioxidant and anti-inflammatory properties of **salinixanthin** are not yet available, carotenoids as a class are well-known for these activities. These properties are generally attributed to their ability to quench singlet oxygen and scavenge other reactive oxygen species.

Experimental Protocols

Isolation and Purification of Salinixanthin from *Salinibacter ruber*

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction of carotenoids from bacterial sources.



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Caption: Workflow for the isolation and analysis of **salinixanthin**.

Methodology:

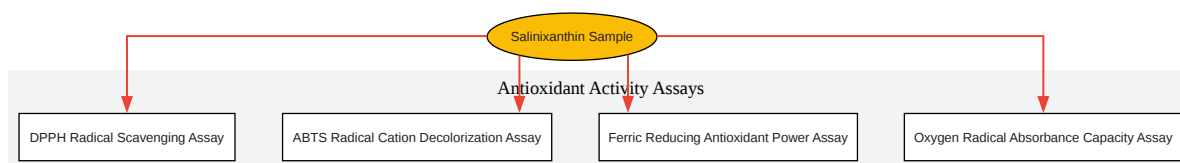
- **Cell Culture and Harvest:** *Salinibacter ruber* is cultured in a suitable high-salt medium. The cells are then harvested by centrifugation.
- **Extraction:** The cell pellet is extracted with a mixture of acetone and methanol (typically 7:3 v/v) to solubilize the carotenoids.^[2]
- **Removal of Cell Debris:** The extract is centrifuged to pellet the cell debris, and the supernatant containing the pigments is collected.
- **Purification:**
 - **Phospholipid Precipitation:** The supernatant is chilled to precipitate phospholipids, which are then removed by centrifugation.^[2]
 - **Chromatography:** The resulting extract can be further purified by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/methanol/water).
- **Characterization:** The purified **salinixanthin** can be characterized by:
 - **UV-Vis Spectroscopy:** To confirm the characteristic absorption spectrum.
 - **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** For detailed structural elucidation.

Quantification of Salinixanthin

Salinixanthin can be quantified using HPLC with a photodiode array (PDA) detector. A standard curve should be prepared using purified **salinixanthin** of a known concentration. The concentration in unknown samples can then be determined by comparing their peak areas to the standard curve.

In Vitro Antioxidant Activity Assays

The antioxidant potential of **salinixanthin** can be evaluated using various established in vitro assays.



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Caption: Common in vitro antioxidant activity assays for carotenoids.

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, leading to a reduction in absorbance.
- FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}), which forms a colored complex that can be quantified.[7]
- ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxy radicals.

In Vitro Anti-inflammatory Activity Assays

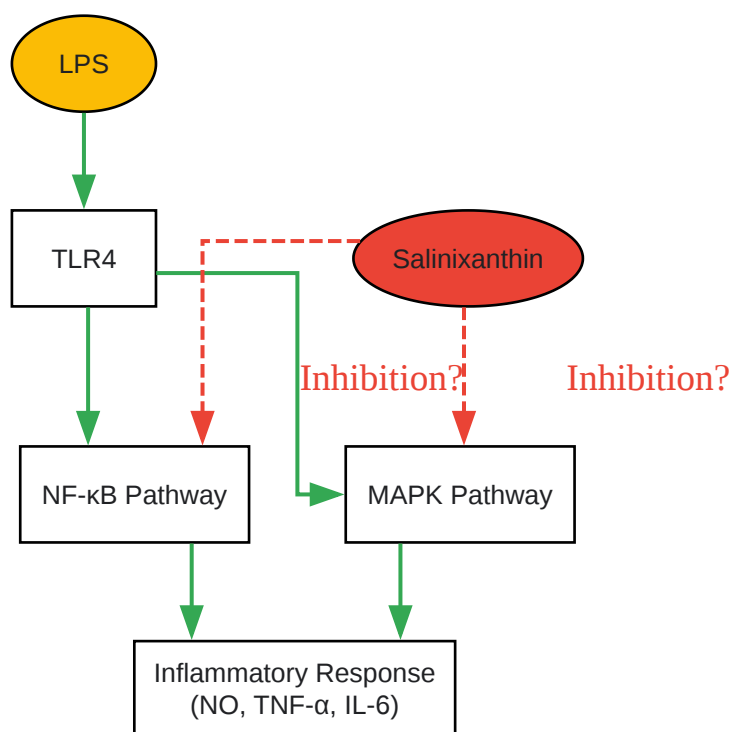
The anti-inflammatory properties of **salinixanthin** can be investigated using cell-based assays.

Methodology:

- **Cell Culture:** A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1), is cultured.
- **Induction of Inflammation:** The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
- **Treatment with **Salinixanthin**:** The cells are treated with various concentrations of **salinixanthin** before or after stimulation with the inflammatory agent.
- **Measurement of Inflammatory Markers:** The levels of key inflammatory mediators are measured. This can include:
 - Nitric Oxide (NO): Measured using the Griess reagent.
 - Pro-inflammatory Cytokines (e.g., TNF- α , IL-6, IL-1 β): Measured by Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative Polymerase Chain Reaction (qPCR).
 - Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) expression: Measured by Western blotting or qPCR.

Potential Signaling Pathways

While specific signaling pathways modulated by **salinixanthin** have not yet been elucidated, based on the known anti-inflammatory activities of other carotenoids, it is plausible that **salinixanthin** may exert its effects through the modulation of key inflammatory signaling pathways such as the NF- κ B and MAPK pathways. Further research is required to investigate these potential mechanisms.



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Caption: Hypothetical anti-inflammatory signaling pathway for **salinixanthin**.

Conclusion and Future Directions

Salinixanthin is a fascinating carotenoid with a unique structure and a well-defined role in the photobiology of *Salinibacter ruber*. While its light-harvesting properties have been the primary focus of research, its potential as an antioxidant and anti-inflammatory agent remains largely unexplored. The experimental protocols outlined in this guide provide a framework for future investigations into these properties. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and underlying mechanisms of action of **salinixanthin**. Such studies will be crucial for unlocking its potential for applications in pharmaceuticals, nutraceuticals, and cosmetics.

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